Fexofenadine hydrochloride

Description

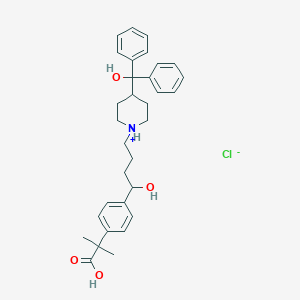

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-[4-[1-hydroxy-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butyl]phenyl]-2-methylpropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H39NO4.ClH/c1-31(2,30(35)36)25-17-15-24(16-18-25)29(34)14-9-21-33-22-19-28(20-23-33)32(37,26-10-5-3-6-11-26)27-12-7-4-8-13-27;/h3-8,10-13,15-18,28-29,34,37H,9,14,19-23H2,1-2H3,(H,35,36);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRJFVPUCXDGFJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H40ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5048716 | |

| Record name | Fexofenadine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

538.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

71.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID50085984 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

153439-40-8 | |

| Record name | Fexofenadine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=153439-40-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fexofenadine hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153439408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FEXOFENADINE HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758678 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fexofenadine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzeneacetic acid, 4-[1-hydroxy-4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]butyl]-α,α-dimethyl-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.976 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FEXOFENADINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2S068B75ZU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Fexofenadine hydrochloride mechanism of action in vitro

An In-Depth Technical Guide to the In Vitro Mechanism of Action of Fexofenadine (B15129) Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fexofenadine hydrochloride, a second-generation antihistamine, is the major active metabolite of terfenadine.[1][2] Its primary mechanism of action is as a highly selective peripheral H1 histamine (B1213489) receptor antagonist.[3][4] Unlike first-generation antihistamines, fexofenadine does not readily cross the blood-brain barrier, resulting in a non-sedating profile.[1] Emerging in vitro evidence has elucidated a more complex mechanism beyond simple competitive antagonism, identifying it as an inverse agonist that stabilizes the inactive conformation of the H1 receptor.[2][5][6][7] Furthermore, at clinically relevant concentrations, fexofenadine exhibits pleiotropic anti-inflammatory effects, including the modulation of inflammatory mediators and adhesion molecules, independent of its H1 receptor blockade.[8][9] This guide provides a detailed examination of the in vitro mechanism of fexofenadine, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Primary Mechanism of Action: H1 Receptor Inverse Agonism

The principal therapeutic effect of fexofenadine is mediated through its interaction with the histamine H1 receptor, a G protein-coupled receptor (GPCR). The H1 receptor is known to possess constitutive, or basal, activity even in the absence of an agonist.[5][6] Fexofenadine functions as an inverse agonist, meaning it binds to and stabilizes the inactive state of the H1 receptor.[2][7][10] This action has a dual effect: it competitively blocks histamine from binding and activating the receptor, and it also reduces the receptor's basal activity, leading to a more potent suppression of the allergic response.[6][11]

H1 Receptor Binding Affinity

The affinity of fexofenadine for the H1 receptor has been quantified through radioligand binding assays. It demonstrates high selectivity and potent binding to the H1 receptor with minimal to no activity at cholinergic, adrenergic, or serotonergic receptors.[1][3][7]

| Parameter | Value | Receptor | Radioligand | Source System | Citation |

| Kᵢ (Inhibitory Constant) | 10 nM | Human H1 | [³H]Mepyramine | Cells expressing H1R | [12][13] |

| IC₅₀ (Half maximal inhibitory concentration) | 246 nM | Human H1 | Not Specified | Not Specified | [14] |

Table 1: Quantitative Binding Affinity of Fexofenadine for the H1 Receptor.

Downstream Signaling Pathway

The H1 receptor primarily couples to the Gq/11 family of G proteins.[15] Agonist (histamine) binding activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade ultimately leads to the activation of transcription factors like Nuclear Factor-kappa B (NF-κB), promoting the expression of pro-inflammatory genes. Fexofenadine, by stabilizing the inactive receptor conformation, prevents this signaling cascade.

Caption: H1 Receptor signaling pathway and the inhibitory action of fexofenadine.

Anti-inflammatory and Immunomodulatory Effects

Beyond H1 receptor antagonism, fexofenadine demonstrates a range of anti-inflammatory activities in vitro by modulating the expression and release of various cytokines, chemokines, and adhesion molecules.

Inhibition of Inflammatory Mediators

Studies using various cell lines have shown that fexofenadine can suppress the production and release of key pro-inflammatory mediators. These effects are often observed at concentrations achievable in clinical use.

| Effect | Cell Type / Model | Concentration | Result | Citation |

| Inhibition of IL-8 Release | TNF-α stimulated HCT116 & COLO205 cells | Pretreatment | Significant inhibition | [16] |

| Inhibition of IL-6 & IL-8 Release | Histamine-challenged human nasal epithelial tissue | Not specified | Significant downregulation | [5][6] |

| Inhibition of IL-6 Release | Human fibroblasts (HEL) | Not specified | Dose-dependent decrease | [17] |

| Suppression of TNF-α, VEGF, KC | Antigen-stimulated mast cells | ≥ 200 ng/mL | Significant suppression | [18][19] |

| Inhibition of TNF-α/NF-κB Signaling | TNF-α/NF-κB reporter THP-1 cell line | Not specified | Potent inhibition | [20] |

| Inhibition of various mediators (LTC₄, PGD₂, PGE₂, etc.) | Various | Not specified | Decreased production | [9] |

Table 2: Summary of In Vitro Anti-inflammatory Effects of Fexofenadine.

Modulation of Adhesion Molecules

Fexofenadine can downregulate the expression of intercellular adhesion molecule-1 (ICAM-1), which is crucial for the recruitment of inflammatory cells to the site of an allergic reaction.[8][21]

| Effect | Cell Type | Concentration | Result | Citation |

| Reduced ICAM-1 Expression | Human conjunctival epithelial cells (WK) | 50 µg/mL | Significant reduction of basal expression | [17] |

| Reduced Soluble ICAM-1 | IFN-γ stimulated WK cells | Not specified | Decreased levels | [17] |

| Inhibited ICAM-1 Upregulation | IFN-γ stimulated human fibroblasts (HEL) | Not specified | Inhibition | [17] |

Table 3: In Vitro Effects of Fexofenadine on Adhesion Molecule Expression.

Effects on Mast Cells

While fexofenadine is a potent antihistamine, its direct effects on mast cell degranulation are nuanced. In vitro studies show that fexofenadine does not inhibit the release of histamine or tryptase from mast cells following an allergic trigger.[22] However, it can suppress the antigen-stimulated production of other inflammatory factors, such as TNF-α, VEGF, and KC (a chemokine), at therapeutically relevant concentrations (≥ 200 ng/mL).[18][19] This suggests a modulatory role on mast cell activity beyond preventing histamine release.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key in vitro experiments used to characterize the mechanism of action of fexofenadine.

H1 Receptor Radioligand Binding Assay

This competitive binding assay quantifies the affinity of fexofenadine for the H1 receptor by measuring its ability to displace a radiolabeled antagonist.

Objective: To determine the inhibitory constant (Kᵢ) of fexofenadine.

Materials:

-

Cell Membranes: HEK293 or CHO cells stably expressing the human H1 receptor.[13][23]

-

Radioligand: [³H]Mepyramine (a high-affinity H1 antagonist).[13][23][24]

-

Assay Buffer: 50 mM Tris-HCl or 50 mM Na₂HPO₄/KH₂PO₄, pH 7.4.[13][23]

-

Non-specific Binding Control: Mianserin (10 µM) or another structurally unrelated H1 antagonist.[13][23]

-

Test Compound: this compound dissolved in an appropriate vehicle (e.g., DMSO).

-

Instrumentation: Scintillation counter, 96-well plates, filtration apparatus.

Protocol:

-

Membrane Preparation: Homogenize H1R-expressing cells in ice-cold assay buffer. Centrifuge to pellet the membranes and resuspend in fresh buffer. Determine the protein concentration using a standard assay (e.g., BCA).[13][23]

-

Assay Setup: In a 96-well plate, set up triplicate wells for:

-

Total Binding: Radioligand + Assay Buffer.

-

Non-specific Binding: Radioligand + Non-specific Binding Control.

-

Competition: Radioligand + varying concentrations of Fexofenadine.

-

-

Incubation: Add a fixed concentration of [³H]Mepyramine (e.g., 1-2 nM) to all wells, followed by the cell membrane preparation (10-20 µg protein/well).[13]

-

Equilibration: Incubate the plate for 60-240 minutes at 25°C with gentle agitation to reach binding equilibrium.[13][23]

-

Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of fexofenadine to generate a competition curve and determine the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the radioligand concentration and Kₔ is its dissociation constant.[13]

-

Caption: Experimental workflow for an H1 receptor radioligand binding assay.

Intracellular Calcium Flux Assay

This functional assay measures the ability of fexofenadine to inhibit the increase in intracellular calcium concentration ([Ca²⁺]i) induced by histamine.

Objective: To determine the functional potency (IC₅₀) of fexofenadine as an H1 receptor antagonist/inverse agonist.

Materials:

-

Cells: U-373 MG (endogenous H1R) or HEK293/CHO cells stably expressing human H1R.[13][25]

-

Calcium-sensitive Dye: Fluo-4 AM or Fura-2 AM.[13]

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.[13]

-

Agonist: Histamine.[15]

-

Antagonist: this compound.

-

Instrumentation: Fluorescence plate reader with an injection system.[26]

Protocol:

-

Cell Plating: Seed H1R-expressing cells into 96-well black, clear-bottom plates and grow to confluency.[13]

-

Dye Loading: Wash cells with assay buffer and incubate them with a calcium-sensitive dye (e.g., Fluo-4 AM) in the dark at 37°C for 30-60 minutes.

-

Compound Pre-incubation: Wash the cells to remove excess dye. Add varying concentrations of fexofenadine (or buffer for control wells) to the plate and incubate for a defined period (e.g., 15-30 minutes) to allow for receptor binding.

-

Fluorescence Measurement:

-

Place the plate in the fluorescence reader.

-

Record a baseline fluorescence reading for several seconds.

-

Use the instrument's injector to add a fixed concentration of histamine (typically the EC₈₀) to all wells.

-

Immediately continue recording the fluorescence signal for 1-3 minutes to capture the transient calcium peak.[26]

-

-

Data Analysis:

-

Calculate the response magnitude for each well (e.g., peak fluorescence minus baseline).

-

Normalize the data to the control wells (histamine alone).

-

Plot the normalized response against the log concentration of fexofenadine to determine its IC₅₀ value.[13]

-

Caption: Experimental workflow for an intracellular calcium flux assay.

Cytokine Release Assay (ELISA)

This immunoassay is used to quantify the effect of fexofenadine on the production and secretion of specific inflammatory cytokines from cultured cells.

Objective: To measure the inhibition of cytokine (e.g., IL-6, IL-8, TNF-α) release by fexofenadine.

Materials:

-

Cells: Human nasal epithelial cells, fibroblasts, or mast cells.[5][17][18]

-

Cell Culture Medium & Reagents.

-

Stimulant: Appropriate stimulus to induce cytokine release (e.g., Histamine, TNF-α, or an antigen for sensitized mast cells).[5][16][18]

-

Test Compound: this compound.

-

ELISA Kit: Specific for the cytokine of interest (e.g., Human IL-8 ELISA Kit).

Protocol:

-

Cell Culture and Treatment: Culture cells to a desired confluency. Pre-treat the cells with various concentrations of fexofenadine for a specified time (e.g., 1 hour).[5]

-

Stimulation: Add the chosen stimulant to the cell cultures (except for negative controls) and incubate for a period sufficient to induce cytokine production (e.g., 4-24 hours).[18]

-

Supernatant Collection: After incubation, centrifuge the culture plates/tubes and carefully collect the cell-free supernatant.

-

ELISA Procedure:

-

Perform the ELISA according to the manufacturer's protocol. This typically involves adding the collected supernatants and a series of standards to an antibody-coated plate.

-

Incubate, wash, and add a detection antibody, followed by a substrate.

-

Stop the reaction and measure the absorbance using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve from the absorbance readings of the standards.

-

Use the standard curve to calculate the concentration of the cytokine in each sample.

-

Compare the cytokine levels in fexofenadine-treated samples to the stimulated control to determine the percentage of inhibition.

-

Conclusion

The in vitro mechanism of action of this compound is multifaceted. Its core function as a potent and selective H1 receptor inverse agonist (Kᵢ = 10 nM) effectively prevents histamine-induced signaling cascades.[12] Beyond this primary role, fexofenadine exerts significant anti-inflammatory and immunomodulatory effects by inhibiting the production of key pro-inflammatory cytokines and downregulating the expression of cellular adhesion molecules.[8][16][20] These pleiotropic actions, demonstrated across a variety of in vitro models, contribute to its overall clinical efficacy in treating allergic conditions. The experimental protocols detailed herein provide a robust framework for the continued investigation and characterization of fexofenadine and novel anti-allergic compounds.

References

- 1. Fexofenadine | C32H39NO4 | CID 3348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Fexofenadine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. Frontiers | Establishment of a human nasal epithelium model of histamine-induced inflammation to assess the activity of fexofenadine as an inverse agonist and its link to clinical benefit [frontiersin.org]

- 6. Establishment of a human nasal epithelium model of histamine-induced inflammation to assess the activity of fexofenadine as an inverse agonist and its link to clinical benefit - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | ফেক্সোফেনাডিন হাইড্রোক্লোরাইড | Indications, Pharmacology, Dosage, Side Effects & other Generic info with Available Brand names in Bangladesh | MedEx [medex.com.bd]

- 8. Effects of fexofenadine and other antihistamines on components of the allergic response: adhesion molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound in the treatment of allergic disease: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Establishment of a human nasal epithelium model of histamine-induced inflammation to assess the activity of fexofenadine as an inverse agonist and its link to clinical benefit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacology of Antihistamines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. selleckchem.com [selleckchem.com]

- 15. innoprot.com [innoprot.com]

- 16. Fexofenadine regulates nuclear factor-κB signaling and endoplasmic reticulum stress in intestinal epithelial cells and ameliorates acute and chronic colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Terfenadine and fexofenadine reduce in vitro ICAM-1 expression on human continuous cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Basic and clinical immunology – 3022. Inhibitory action of this compound on mast cell activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Fexofenadine inhibits TNF signaling through targeting to cytosolic phospholipase A2 and is therapeutic against inflammatory arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Effects of fexofenadine on the early response to nasal allergen challenge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. benchchem.com [benchchem.com]

- 25. researchgate.net [researchgate.net]

- 26. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]

The Pharmacokinetics and Metabolism of Fexofenadine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fexofenadine (B15129) hydrochloride, a second-generation histamine (B1213489) H1-receptor antagonist, is widely utilized for the symptomatic relief of allergic conditions. Its pharmacokinetic profile is characterized by rapid oral absorption, limited metabolism, and primary excretion via feces. A comprehensive understanding of its absorption, distribution, metabolism, and excretion (ADME) is critical for effective drug development and clinical application. This technical guide provides an in-depth review of the pharmacokinetics and metabolism of fexofenadine, presenting quantitative data in structured tables, detailing key experimental methodologies, and illustrating relevant biological pathways and experimental workflows.

Introduction

Fexofenadine is the active carboxylic acid metabolite of terfenadine (B1681261) and exhibits a high degree of selectivity for the H1 receptor. Unlike its predecessor, fexofenadine does not cross the blood-brain barrier to a significant extent, resulting in a non-sedating profile. Its disposition in the body is heavily influenced by drug transporters, a key feature that dictates its absorption and elimination.

Pharmacokinetic Profile

The pharmacokinetic properties of fexofenadine have been extensively studied in healthy volunteers and various patient populations. The key parameters are summarized below.

Absorption

Fexofenadine is rapidly absorbed following oral administration, with time to reach maximum plasma concentration (Tmax) typically occurring within 1 to 3 hours.[1][2] The absolute bioavailability is estimated to be around 33%.[1][3] Co-administration with a high-fat meal can decrease the area under the curve (AUC) and maximum plasma concentration (Cmax).[1] Notably, fruit juices such as grapefruit, orange, and apple juice can significantly reduce the oral bioavailability of fexofenadine by inhibiting intestinal uptake transporters.[2]

Distribution

Fexofenadine exhibits moderate tissue distribution with a volume of distribution (Vd) of approximately 5.4-5.8 L/kg.[3] It is 60-70% bound to plasma proteins, primarily albumin and α1-acid glycoprotein.[3][4]

Metabolism

Fexofenadine undergoes minimal metabolism, with only about 5% of an orally administered dose being metabolized.[3][4] The primary metabolites identified are a methyl ester derivative and an azacyclonol (B1665903) metabolite, formed in the intestinal mucosa.[3][4] Cytochrome P450 (CYP) enzymes do not play a significant role in the metabolism of fexofenadine.

Excretion

The majority of a fexofenadine dose is excreted unchanged. Approximately 80% is eliminated in the feces, and about 11-12% is recovered in the urine.[3][5] The elimination is primarily a result of biliary and renal excretion. The terminal elimination half-life (t1/2) of fexofenadine is approximately 11-15 hours.[1]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of fexofenadine hydrochloride in healthy adult subjects.

Table 1: Single-Dose Pharmacokinetic Parameters of Fexofenadine

| Parameter | 60 mg Dose | 120 mg Dose | 180 mg Dose | Reference(s) |

| Tmax (h) | 1.79 ± 0.58 | 1.63 ± 0.64 | 1.92 ± 0.79 | [6] |

| Cmax (ng/mL) | 249.19 ± 390.20 | 397.21 ± 195.51 | 571.83 ± 538.21 | [6] |

| AUC0-∞ (ng·h/mL) | 1343.66 ± 718.70 | 3177.87 ± 1407.32 | 4579.27 ± 2124.70 | [6] |

| t1/2 (h) | ~14.4 | ~14.4 | ~14.4 | [1] |

| CL/F (L/h) | ~50.6 | ~50.6 | ~50.6 | [1] |

| Vd/F (L/kg) | 5.4 - 5.8 | 5.4 - 5.8 | 5.4 - 5.8 | [3] |

Table 2: Distribution and Excretion Parameters of Fexofenadine

| Parameter | Value | Reference(s) |

| Plasma Protein Binding | 60 - 70% | [3][4] |

| Primary Binding Proteins | Albumin, α1-acid glycoprotein | [4] |

| Excretion in Feces (% of dose) | ~80% | [5] |

| Excretion in Urine (% of dose) | ~11% | [5] |

| Metabolized (% of dose) | ~5% | [3][4] |

Role of Drug Transporters

The pharmacokinetics of fexofenadine are significantly influenced by the activity of various drug transporters located in the intestine, liver, and kidneys.

In the intestine, Organic Anion Transporting Polypeptides (OATPs), such as OATP1A2 and OATP2B1, facilitate the uptake of fexofenadine from the gut lumen into the enterocytes.[7] Conversely, P-glycoprotein (P-gp), an efflux transporter located on the apical membrane of enterocytes, actively transports fexofenadine back into the intestinal lumen, thereby limiting its oral absorption.[8]

In the liver, OATP1B1 and OATP1B3 are involved in the hepatic uptake of fexofenadine from the systemic circulation, which is a prerequisite for its biliary excretion.[7]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the pharmacokinetics and metabolism of fexofenadine.

Quantification of Fexofenadine in Biological Matrices

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for Plasma

-

Sample Preparation: Protein precipitation is a common and efficient method for extracting fexofenadine from plasma. To 100 µL of human plasma, an internal standard (e.g., glipizide (B1671590) or a deuterated analog of fexofenadine) is added, followed by a precipitating agent such as acetonitrile.[9] The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The resulting supernatant is collected for analysis.

-

Chromatographic Separation: A reversed-phase C18 column (e.g., 5 µm, 100 x 2.1 mm) is typically used for chromatographic separation.[1] The mobile phase often consists of a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer (e.g., 10 mmol/L ammonium (B1175870) acetate (B1210297) with 0.1% formic acid) run in an isocratic or gradient elution mode.

-

Mass Spectrometric Detection: Detection is achieved using a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in the positive ion mode. Multiple reaction monitoring (MRM) is employed for quantification, monitoring specific precursor-to-product ion transitions for fexofenadine (e.g., m/z 502.3 → 466.3) and the internal standard.

In Vitro Transporter Assays

Caco-2 Cell Permeability Assay for P-gp Efflux

-

Cell Culture: Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form a polarized monolayer with tight junctions, are seeded on permeable supports (e.g., Transwell® inserts) and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer.[8]

-

Transport Experiment: The permeability of fexofenadine is assessed in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. The cells are incubated with a known concentration of fexofenadine in the donor compartment (either apical or basolateral). At specified time points, samples are collected from the receiver compartment and analyzed for fexofenadine concentration using LC-MS/MS.

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is indicative of active efflux, suggesting that the compound is a substrate for an efflux transporter like P-gp.[10] The involvement of P-gp can be confirmed by conducting the transport experiment in the presence of a known P-gp inhibitor (e.g., verapamil (B1683045) or ketoconazole) and observing a reduction in the efflux ratio.[8]

OATP Uptake Assay in Transfected HEK293 Cells

-

Cell Lines: Human embryonic kidney (HEK293) cells are transfected to stably overexpress a specific OATP transporter (e.g., OATP1A2, OATP1B1, or OATP1B3).[7] A control cell line (vector-transfected) is used as a negative control.

-

Uptake Experiment: The cells are seeded in multi-well plates. On the day of the experiment, the cells are washed and then incubated with a solution containing radiolabeled ([¹⁴C] or [³H]) or non-radiolabeled fexofenadine for a short period (e.g., 1-10 minutes).[11]

-

Data Analysis: The uptake is terminated by washing the cells with ice-cold buffer. The cells are then lysed, and the intracellular concentration of fexofenadine is determined by scintillation counting (for radiolabeled compound) or LC-MS/MS. The uptake in the transporter-expressing cells is compared to that in the control cells to determine the transporter-mediated uptake. Kinetic parameters (Km and Vmax) can be determined by measuring uptake at various substrate concentrations.

Human Mass Balance Study

-

Study Design: A single-dose, open-label study is typically conducted in a small number of healthy male volunteers (usually 6-8 subjects).[12]

-

Radiolabeled Drug Administration: A single oral dose of radiolabeled ([¹⁴C]) this compound is administered.[13]

-

Sample Collection: Blood, plasma, urine, and feces are collected at predetermined time points for an extended period until the radioactivity in excreta falls below a certain level.[12]

-

Analysis: Total radioactivity in all matrices is measured by scintillation counting. The concentrations of parent fexofenadine and its metabolites in plasma, urine, and feces are determined by LC-MS/MS and/or radiochromatography to identify and quantify the metabolic and excretory pathways.[12]

In Vivo Animal Pharmacokinetic Studies

-

Animal Models: Rats (e.g., Sprague-Dawley or Wistar) and dogs (e.g., Beagle) are commonly used animal models for preclinical pharmacokinetic studies.[14][15]

-

Dosing and Sample Collection: Fexofenadine is administered intravenously and/or orally at a specified dose. Blood samples are collected serially from a cannulated vessel (e.g., jugular vein in rats) at various time points post-dose.[16] Urine and feces may also be collected.

-

Analysis: Plasma and other biological samples are processed and analyzed for fexofenadine concentrations using a validated bioanalytical method, typically LC-MS/MS.[14]

-

Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance, volume of distribution, and bioavailability are calculated using non-compartmental or compartmental analysis.

Conclusion

This compound exhibits a well-characterized pharmacokinetic profile dominated by rapid absorption and extensive excretion of the parent drug. Its disposition is minimally influenced by metabolic enzymes but is significantly governed by the interplay of uptake (OATP) and efflux (P-gp) transporters. The detailed experimental methodologies provided in this guide serve as a valuable resource for researchers and drug development professionals in designing and interpreting studies related to fexofenadine and other compounds with similar pharmacokinetic characteristics. A thorough understanding of these principles is essential for optimizing therapeutic outcomes and minimizing the risk of drug-drug interactions.

References

- 1. Fexofenadine Plasma Concentrations to Estimate Systemic Exposure in Healthy Adults Using a Limited Sampling Strategy with a Population Pharmacokinetic Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Clinical Pharmacokinetics of Fexofenadine: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Improving Understanding of Fexofenadine Pharmacokinetics to Assess Pgp Phenotypic Activity in Older Adult Patients Using Population Pharmacokinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. li01.tci-thaijo.org [li01.tci-thaijo.org]

- 7. Contribution of OATP (organic anion-transporting polypeptide) family transporters to the hepatic uptake of fexofenadine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Transport characteristics of fexofenadine in the Caco-2 cell model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development and validation of an UPLC-MS/MS method for the simultaneous determination of fexofenadine and olmesartan in human serum: Application to in vivo pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Assessment of this compound permeability and dissolution with an anionic surfactant using Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. certara.com [certara.com]

- 13. Human radiolabeled mass balance studies supporting the FDA approval of new drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. asianpubs.org [asianpubs.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Fexofenadine Hydrochloride Enantiomers: A Deep Dive into Biological Activity

Abstract

Fexofenadine (B15129) hydrochloride, a widely prescribed second-generation antihistamine, is administered as a racemic mixture of its two enantiomers: (R)-fexofenadine and (S)-fexofenadine. While the racemate is clinically effective, a significant body of research indicates a clear stereoselectivity in its pharmacological action. This technical guide provides a comprehensive analysis of the differential biological activities of the (R)- and (S)-enantiomers of fexofenadine. It delves into their distinct pharmacokinetic and pharmacodynamic profiles, supported by quantitative data from in vitro and in vivo studies. Detailed experimental methodologies are provided for key assays, and signaling pathways are visualized to offer a complete picture for researchers, scientists, and drug development professionals in the field of antihistamine pharmacology.

Introduction

Fexofenadine is the active carboxylic acid metabolite of terfenadine (B1681261) and exerts its therapeutic effect by selectively antagonizing peripheral histamine (B1213489) H1 receptors. As a chiral molecule, it exists in two non-superimposable mirror-image forms, the (R)- and (S)-enantiomers. The study of these individual enantiomers is crucial for understanding the drug's overall efficacy and safety profile. It has been established that the antihistaminic activity of fexofenadine resides almost exclusively in the (R)-enantiomer. This document will explore the scientific evidence that substantiates this claim, providing a detailed comparison of the two enantiomers.

Pharmacodynamics: Receptor Binding and Functional Activity

The primary mechanism of action for fexofenadine is the blockade of the histamine H1 receptor. Stereoselectivity is highly evident in the interaction of the fexofenadine enantiomers with this receptor.

Histamine H1 Receptor Binding Affinity

In vitro receptor binding assays have consistently demonstrated that (R)-fexofenadine possesses a significantly higher affinity for the histamine H1 receptor compared to its (S)-counterpart.

Table 1: Histamine H1 Receptor Binding Affinities of Fexofenadine Enantiomers

| Enantiomer | Dissociation Constant (Ki) | Species | Assay Type | Reference |

| (R)-Fexofenadine | 1.5 nM | Human (recombinant) | Radioligand binding assay | |

| (S)-Fexofenadine | 32 nM | Human (recombinant) | Radioligand binding assay | |

| Racemic Fexofenadine | 10.3 nM | Guinea Pig Lung | Radioligand binding assay |

Data compiled from multiple sources. Note that absolute values can vary based on experimental conditions.

In Vitro Functional Activity

The higher binding affinity of (R)-fexofenadine translates to greater potency in functional assays that measure the downstream effects of H1 receptor activation.

Table 2: In Vitro Functional Potency of Fexofenadine Enantiomers

| Enantiomer | IC50 (Inhibition of Histamine-induced Contraction) | Tissue Source | Reference |

| (R)-Fexofenadine | 10 nM | Guinea Pig Ileum | |

| (S)-Fexofenadine | > 1000 nM | Guinea Pig Ileum |

In Vivo Activity: Preclinical and Clinical Evidence

The stereoselective activity observed in vitro is mirrored in in vivo studies, confirming the superior antihistaminic effect of (R)-fexofenadine.

Preclinical Models

In animal models, (R)-fexofenadine is substantially more effective at inhibiting histamine-induced responses.

Table 3: In Vivo Antihistaminic Activity in Animal Models

| Enantiomer | ED50 (Inhibition of Histamine-induced Bronchoconstriction) | Animal Model | Reference |

| (R)-Fexofenadine | 0.1 mg/kg (i.v.) | Guinea Pig | |

| (S)-Fexofenadine | 3.2 mg/kg (i.v.) | Guinea Pig |

Clinical Studies

Human studies involving the inhibition of histamine-induced wheal and flare have corroborated the preclinical findings. The (R)-enantiomer is responsible for the vast majority of the clinical efficacy of racemic fexofenadine.

Pharmacokinetics

The pharmacokinetic profiles of the fexofenadine enantiomers are largely similar, with no significant differences in absorption, distribution, metabolism, or excretion. Both enantiomers are primarily excreted unchanged in the feces. This lack of stereoselectivity in pharmacokinetics means that the differential activity observed is almost entirely due to pharmacodynamic factors at the receptor level.

Signaling Pathways and Experimental Workflows

To better understand the mechanisms and experimental approaches discussed, the following diagrams illustrate key pathways and workflows.

A Comprehensive Technical Guide to the Crystalline Structure and Polymorphs of Fexofenadine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fexofenadine (B15129) hydrochloride, a widely used second-generation antihistamine, is known for its efficacy in treating allergic rhinitis and chronic urticaria.[1][2] As with many active pharmaceutical ingredients (APIs), fexofenadine hydrochloride can exist in various solid-state forms, including different crystalline structures known as polymorphs, as well as amorphous and solvated forms.[1][3] The specific solid-state form of an API can significantly influence its physicochemical properties, such as solubility, dissolution rate, stability, and bioavailability, which are critical factors in drug development and manufacturing.[1][3] This technical guide provides an in-depth overview of the known crystalline structures and polymorphs of this compound, presenting key characterization data and experimental protocols to aid researchers and drug development professionals in this field.

Known Polymorphic and Amorphous Forms

This compound has been reported to exist in a multitude of polymorphic and other solid-state forms. These are often designated as "Forms" with Roman numerals or letters. The primary forms discussed in scientific literature and patents include anhydrous, hydrated, and solvated crystals, as well as an amorphous form.

Anhydrous Forms: These forms do not contain water within their crystal lattice.

-

Form I: A commercially used anhydrous form.[3]

-

Form III: Another anhydrous polymorph.[2]

-

Form A (and A1): Anhydrous crystalline forms.[1]

-

Form X: A novel anhydrous crystalline form.[4]

Hydrated Forms: These forms incorporate water molecules into their crystal structure.

-

Form II: A hydrated form.[1]

-

Form IV: A hydrated polymorph.[2]

-

Form B: Characterized as an approximately monohydrate form.[5]

-

Form XVI: A hydrated crystalline form.[6]

Solvated Forms: These forms include solvent molecules other than water in their crystal lattice.

-

Form C: An acetonitrile (B52724) monosolvate.[1][5]

-

Other Solvates: Forms solvated with methyl tert-butyl ether (MTBE), cyclohexane, and ethyl acetate (B1210297) have also been reported.[1]

Amorphous Form: This form lacks a long-range ordered crystalline structure. An amorphous form of this compound has been described and can be prepared by heating crystalline forms.[6][7] The conversion to an amorphous state can impact properties like solubility.[8]

Data Presentation: Physicochemical Properties of this compound Polymorphs

The following tables summarize the key quantitative data for various polymorphic forms of this compound, compiled from a range of scientific publications and patents. This allows for a clear comparison of their characteristic properties.

Table 1: Powder X-Ray Diffraction (PXRD) Data

| Polymorphic Form | Characteristic 2θ Peaks (°) | Reference |

| Form I | 5.9, 7.5, 12.2, 14.1, 15.0, 17.9, 18.3, 22.5, 23.5, 26.7 | [9] |

| Form B (monohydrate) | 4.4, 4.7, 5.2, 7.9, 10.1, 23.6 | [5] |

| Form C (acetonitrile monosolvate) | 7.0, 11.6, 15.4, 17.3, 18.0, 20.5 | [5] |

| Form XIX | 3.8, 8.8, 11.3, 18.8, 20.2 | [6] |

| Form XX | Not specified in the provided search results. | |

| Form XXI | Not specified in the provided search results. | |

| Form A1 | Distinct from other reported forms (specific peaks not listed in abstract). | [1] |

| Form B1 | Distinct from other reported forms (specific peaks not listed in abstract). | [1] |

| Form C1 | Distinct from other reported forms (specific peaks not listed in abstract). | [1] |

Table 2: Thermal Analysis Data (DSC)

| Polymorphic Form | Key Endothermic Peaks (°C) | Enthalpy (J/g) | Reference |

| Form I | ~198.3 (melting) | 72.0 | [10] |

| Form B (monohydrate) | ~80.27, ~109.27, ~149.14 | Not specified | [5] |

| Form XIX | ~90-100 and ~148-155 | Not specified | [6] |

| Pure Fexofenadine HCl (unspecified form) | ~199.07 (melting) | Not specified | [8] |

Experimental Protocols

Detailed methodologies are crucial for the replication of scientific findings. Below are summaries of experimental protocols for the preparation and characterization of this compound polymorphs.

Preparation of Polymorphic Forms

-

Form A1: 3 g of this compound were slurried in 20 mL of n-propanol. The mixture was stirred at room temperature for 24 hours with a magnetic stirrer. The solid was then filtered, rinsed with n-propanol, and dried.[1]

-

Form B1: 3 g of this compound were slurried in 20 mL of ethanol. The mixture was stirred at room temperature for 16 hours. The solid was filtered, rinsed with ethanol, and dried.[1]

-

Form C1: 3 g of this compound were slurried in 20 mL of methanol. The mixture was stirred at 45°C for 28 hours. The solid was filtered, rinsed with methanol, and dried.[1]

-

Form B (monohydrate): this compound is dissolved in a methanol/water mixture. The solution is then cooled to a temperature between -10°C and -25°C to induce precipitation. The resulting precipitate is filtered and dried.[5]

-

Form C (acetonitrile monosolvate): this compound hydrate (B1144303) is suspended in acetonitrile and refluxed for about an hour. The suspension is then cooled to approximately -15/-10°C over 4 hours to allow for precipitation. The solid is filtered, washed with acetonitrile, and dried under vacuum at 50°C.[5]

-

Form II (from Form I via Wet Granulation): Form I of this compound can be converted to Form II (a hydrate) during wet granulation in the presence of sufficient water (≥ 16% w/w).[10] The wet mass is then dried, for example, at 60°C for 3 hours.[10]

Characterization Methods

-

Powder X-Ray Diffraction (PXRD):

-

Instrument: Rigaku DMAX-IIIA diffractometer or similar.[1]

-

Radiation: CuKα radiation (λ=1.54178 Å), graphite (B72142) monochromatized.[1]

-

Scan range and rate: Typically scanned over a 2θ range relevant for pharmaceuticals, for example, from 2° to 40°. Specific scan parameters like step size (e.g., 0.03°) and time per step (e.g., 1 sec) should be recorded.[9]

-

-

Differential Scanning Calorimetry (DSC):

-

Instrument: Shimadzu DSC-50 or a similar thermal analyzer.[1]

-

Sample Preparation: 2-5 mg of the sample is weighed into aluminum crucibles.[1]

-

Heating Rate: A typical heating rate is 10°C/min.[1]

-

Temperature Range: Scans are often performed from 30°C to 350°C.[1]

-

Atmosphere: Samples are purged with an inert gas like nitrogen at a flow rate of, for example, 40 mL/min.[1]

-

-

Thermogravimetric Analysis (TGA):

-

Instrument: TGA-50 instrument (Shimadzu) or equivalent.[1]

-

Sample Preparation: 7-15 mg of the sample is placed in an alumina (B75360) pan.[1]

-

Analysis: The weight loss of the sample is measured as a function of temperature to determine the presence of water or other solvents.

-

-

Karl Fischer Titration: This technique is used to accurately determine the water content in hydrated forms.[9]

Visualizations: Logical Relationships and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical relationships between different polymorphic forms and a typical experimental workflow for their investigation.

Caption: Interconversion pathways of this compound polymorphs.

Caption: A typical experimental workflow for polymorph investigation.

Conclusion

The polymorphic landscape of this compound is complex, with numerous anhydrous, hydrated, and solvated forms identified. The choice of the appropriate solid-state form is a critical decision in the development of robust and effective drug products. This guide provides a consolidated resource of the known crystalline forms and their key physicochemical properties, along with detailed experimental protocols for their preparation and characterization. A thorough understanding and control of the solid-state chemistry of this compound are paramount for ensuring consistent product quality and performance. Further research into the thermodynamic relationships between these forms and their impact on biopharmaceutical properties will continue to be of high value to the pharmaceutical industry.

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. US20130059886A1 - Polymorphic form of this compound, intermediates and process for its preparation - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. US7700779B2 - Crystalline forms of fexofenadine and its hydrochloride - Google Patents [patents.google.com]

- 5. EP1614681A1 - Fexofenadine polymorphs and process for the preparation thereof - Google Patents [patents.google.com]

- 6. WO2005102999A2 - Crystalline forms of this compound and processes for their preparation - Google Patents [patents.google.com]

- 7. WO2000071124A1 - Amorphous form of this compound - Google Patents [patents.google.com]

- 8. Enhancement of the Oral Bioavailability of this compound via Cremophor® El-Based Liquisolid Tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fexofenadine polymorphs - Patent 2397465 [data.epo.org]

- 10. Solid Form and Phase Transformation Properties of this compound during Wet Granulation Process - PMC [pmc.ncbi.nlm.nih.gov]

Fexofenadine Hydrochloride: A Comprehensive Technical Guide to its Solubility in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of fexofenadine (B15129) hydrochloride (FEX), a second-generation H1 antihistamine. A thorough understanding of its solubility characteristics is paramount for successful formulation development, ensuring optimal bioavailability and therapeutic efficacy. Fexofenadine hydrochloride's solubility is notably influenced by the solvent system, pH, and the presence of co-solvents or excipients, classifying it as a Biopharmaceutics Classification System (BCS) Class IV drug, indicating both low solubility and low permeability.[1] This guide synthesizes available quantitative data, details common experimental protocols for solubility determination, and illustrates the logical workflow for assessing solubility, providing a critical resource for formulation scientists and researchers.

Quantitative Solubility Data

The solubility of this compound has been determined in a variety of solvent systems. The following tables summarize the quantitative data available in the literature, providing a comparative overview for formulation development.

Table 1: Solubility in Aqueous and Buffer Solutions

| Solvent/Medium | pH | Temperature (°C) | Solubility (mg/mL) |

| Water | Not Specified | Not Specified | 3.6[1] |

| Water | 25 | 25 | 0.056[2] |

| Water | 37 | 37 | 1.45 ± 0.15[3] |

| 0.1 N HCl | 1.2 | 25 | 0.205[2] |

| 0.001 N HCl | 3.0 | Not Specified | Maximum solubility[1] |

| Hydrochloric Acid Solution | 2.0 | 37 ± 1 | 0.55121[4][5] |

| Acetate Buffer | 4.5 | 37 ± 1 | 0.07328[4][5] |

| Phosphate Buffer | 6.8 | 25 | Not Specified |

| Phosphate Buffer | 6.8 | 37 ± 1 | 0.17627[4][5] |

| PBS | 7.2 | Not Specified | ~1[6] |

Table 2: Solubility in Organic and Binary Solvents

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| Methanol (B129727) | 25 | >400[7] |

| Ethanol | 25 | 85[7] |

| Ethanol | Not Specified | ~12[6] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | ~12[6] |

| Dimethyl Formamide (DMF) | Not Specified | ~25[6] |

| Acetone | 25 | <0.1[7] |

| Chloroform (B151607) | 25 | <0.1[7] |

| Diethyl Ether | 25 | <0.1[7] |

| n-Hexane | 25 | <0.1[7] |

| Acetonitrile (B52724) | 25 | <0.1[7] |

| Ethyl Acetate | 25 | <0.1[7] |

This compound is described as freely soluble in methanol and ethanol, slightly soluble in chloroform and water, and insoluble in hexane.[8][9][10] It exhibits a pH-dependent solubility profile, with maximum solubility at approximately pH 3, a minimum between pH 4 and 8 (where it exists as a zwitterion), and another increase in solubility at pH 9.[1]

Experimental Protocols for Solubility Determination

The following section details common methodologies employed to determine the solubility of this compound.

Shake-Flask Method

The shake-flask method is a standard and widely used technique for determining equilibrium solubility.

Protocol:

-

Preparation: An excess amount of this compound is added to a known volume of the desired solvent in a sealed container (e.g., a screw-capped vial or flask).

-

Equilibration: The container is agitated at a constant temperature for a prolonged period (e.g., 12, 24, or 48 hours) to ensure equilibrium is reached between the undissolved solid and the saturated solution.[4][5] A common setup involves a mechanical shaker or a magnetic stirrer.[4][5]

-

Sample Collection and Preparation: After equilibration, the suspension is allowed to settle. An aliquot of the supernatant is carefully withdrawn and filtered through a suitable membrane filter (e.g., 0.45 µm) to remove any undissolved particles.

-

Quantification: The concentration of this compound in the filtrate is determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[11] The mobile phase often consists of a mixture of a buffer (e.g., triethylamine (B128534) phosphate) and organic solvents like acetonitrile and methanol.[11]

-

Data Analysis: The solubility is expressed as the concentration of the drug in the saturated solution (e.g., in mg/mL or µg/mL).

Phase Solubility Studies

Phase solubility studies are often conducted to evaluate the effect of complexing agents or co-solvents on the solubility of a drug.

Protocol:

-

Preparation: A series of solutions with increasing concentrations of the complexing agent or co-solvent (e.g., cyclodextrins, polymers like PEG 20,000 or poloxamer 188) are prepared in a specific solvent (usually water or a buffer).[3]

-

Equilibration: An excess amount of this compound is added to each solution. The mixtures are then shaken at a constant temperature until equilibrium is achieved.

-

Sample Analysis: The samples are filtered, and the concentration of dissolved this compound is determined by a suitable analytical method like HPLC.

-

Data Interpretation: A phase solubility diagram is constructed by plotting the solubility of this compound against the concentration of the complexing agent or co-solvent. The type of curve obtained (e.g., AL, AP, B-type) provides information about the stoichiometry and stability of the complex formed.[3]

Experimental Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for the comprehensive assessment of this compound solubility, from initial screening to the investigation of enhancement techniques.

Caption: Workflow for Fexofenadine HCl Solubility Assessment.

This in-depth guide provides a foundational understanding of the solubility of this compound. The presented data and methodologies are essential for overcoming the formulation challenges associated with this BCS Class IV compound and for developing oral dosage forms with improved dissolution and bioavailability.

References

- 1. researchgate.net [researchgate.net]

- 2. journal.ijresm.com [journal.ijresm.com]

- 3. mdpi.com [mdpi.com]

- 4. scielo.br [scielo.br]

- 5. researchgate.net [researchgate.net]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Fexofenadine | C32H39NO4 | CID 3348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. This compound CAS#: 153439-40-8 [amp.chemicalbook.com]

- 11. Simple and reliable HPLC analysis of this compound in tablets and its application to dissolution studies - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Efficacy of Fexofenadine Hydrochloride in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fexofenadine (B15129) hydrochloride, a second-generation antihistamine, is a widely used therapeutic agent for allergic conditions. Its primary mechanism of action involves the selective antagonism of histamine (B1213489) H1 receptors.[1] However, emerging evidence suggests broader anti-inflammatory properties that contribute to its clinical efficacy. This technical guide provides an in-depth overview of the in vivo efficacy of fexofenadine hydrochloride in established animal models of allergic rhinitis, asthma, and urticaria. Detailed experimental protocols, quantitative data from preclinical studies, and visualizations of relevant biological pathways are presented to serve as a comprehensive resource for researchers in the field of allergy and immunology.

Introduction

Fexofenadine is the active carboxylic acid metabolite of terfenadine (B1681261) and functions as a potent and selective peripheral H1 receptor antagonist.[1] Unlike first-generation antihistamines, it exhibits minimal sedative effects due to its limited ability to cross the blood-brain barrier.[1] Clinically, fexofenadine is indicated for the relief of symptoms associated with seasonal allergic rhinitis and chronic idiopathic urticaria.[1] Preclinical animal models are indispensable tools for elucidating the pharmacological effects and mechanisms of action of anti-allergic drugs. This guide summarizes the key findings on the in vivo efficacy of fexofenadine in validated animal models, providing valuable insights for further research and drug development.

Mechanism of Action

Fexofenadine's primary mechanism is the competitive and selective inhibition of histamine H1 receptors, which blocks the downstream effects of histamine, a key mediator of allergic symptoms.[2] Beyond this, fexofenadine exerts a range of anti-inflammatory effects by modulating the activity of various immune cells and signaling pathways.

Key Anti-inflammatory Effects:

-

Inhibition of Inflammatory Mediators: Fexofenadine has been shown to inhibit the production and release of several pro-inflammatory mediators, including cytokines such as Interleukin-4 (IL-4), IL-5, IL-6, and Tumor Necrosis Factor-alpha (TNF-α).[3][4][5]

-

Modulation of Cellular Infiltration: Studies have demonstrated that fexofenadine can reduce the infiltration of inflammatory cells, such as eosinophils and lymphocytes, into sites of allergic inflammation.[6][7]

-

Novel Molecular Targets: Recent research has identified cytosolic phospholipase A2 (cPLA2) as a novel molecular target for fexofenadine, suggesting a mechanism for its anti-TNF-α signaling effects.[5]

Signaling Pathway of Fexofenadine's Anti-Allergic Action

Caption: Fexofenadine's anti-allergic mechanism.

In Vivo Efficacy in Animal Models

Allergic Rhinitis

Animal models of allergic rhinitis are crucial for evaluating the efficacy of therapeutic agents in alleviating nasal symptoms such as sneezing, nasal rubbing, and nasal congestion.

Experimental Workflow for Ovalbumin-Induced Allergic Rhinitis in Mice

Caption: Workflow for allergic rhinitis model.

Quantitative Data

| Animal Model | Treatment | Dosage | Route | Key Findings | Reference |

| Guinea Pig (Antigen-induced rhinitis) | This compound | 20 mg/kg | Oral | Significantly inhibited the increase in nasal airway resistance (p < 0.001). | [8][9] |

| Mouse (Trichinella spiralis-induced eosinophilia) | This compound | 5, 10, 20 mg/kg/day | Oral | Dose-dependent suppression of eosinophilia (p<0.05 to p<0.0001). | [10] |

| Mouse (Delayed-type hypersensitivity) | This compound | 10 mg/kg/day | Oral | Significantly suppressed the increase in footpad swelling. | [7] |

Asthma

Animal models of asthma are characterized by airway hyperresponsiveness, inflammation, and remodeling. These models are essential for assessing the potential of anti-asthmatic drugs.

Experimental Workflow for Ovalbumin-Induced Asthma in Guinea Pigs

Caption: Workflow for asthma model.

Quantitative Data

| Animal Model | Treatment | Dosage | Route | Key Findings | Reference |

| Mouse (Ovalbumin-induced airway inflammation) | Fexofenadine | Not specified | Not specified | Prevented development of airway hyperresponsiveness; Decreased bronchoalveolar lavage and tissue eosinophilia, lymphocyte numbers, and TH2 cytokine production. | [6] |

| Rat (Isolated trachea) | Fexofenadine | 10E-4 M | In vitro | Elicited a significant relaxation response compared to 10E-6 M methacholine-induced contraction. | [11] |

Urticaria (Passive Cutaneous Anaphylaxis Model)

The passive cutaneous anaphylaxis (PCA) model is a widely used in vivo assay to study IgE-mediated immediate hypersensitivity reactions, which are characteristic of urticaria (hives).

Experimental Workflow for Passive Cutaneous Anaphylaxis in Rats

Caption: Workflow for PCA model.

Quantitative Data

While specific preclinical data for fexofenadine in the PCA model is limited in the searched literature, human studies on histamine-induced wheal and flare provide relevant quantitative insights.

| Study Type | Treatment | Dosage | Key Findings | Reference |

| Human Healthy Volunteers | Fexofenadine HCl | 60 mg twice daily | Significantly greater suppression of overall wheal (43.1%) and flare (43.0%) response compared to placebo and loratadine (B1675096). | [12] |

| Human Healthy Volunteers | Fexofenadine HCl | 180 mg | Comparable onset of action and magnitude of effect in inhibiting histamine-induced wheal and flare reaction as cetirizine (B192768) 10 mg. | [13] |

| Human Atopic Patients | Fexofenadine | 120 mg | No significant inhibition of wheal-and-flare reaction was observed within 60 minutes of intake in one study. | [14] |

Detailed Experimental Protocols

Ovalbumin-Induced Allergic Rhinitis in BALB/c Mice

This protocol is adapted from established methods to induce allergic rhinitis in mice.[1][2][15][16]

Materials:

-

Ovalbumin (OVA), Grade V (Sigma-Aldrich)

-

Aluminum hydroxide (B78521) (Alum) adjuvant

-

Sterile phosphate-buffered saline (PBS)

-

8-10 week old female BALB/c mice

-

This compound

-

Vehicle control (e.g., 0.5% carboxymethylcellulose)

Procedure:

-

Sensitization:

-

On days 0, 7, and 14, sensitize mice by intraperitoneal (i.p.) injection of 100 µL of a solution containing 50 µg OVA and 1 mg of Alum in PBS.

-

-

Challenge and Treatment:

-

From day 21 to day 28, challenge the mice daily by intranasal (i.n.) instillation of 10 µL of OVA solution (1 mg/mL in PBS) into each nostril.

-

Administer this compound (e.g., 10, 20, 50 mg/kg) or vehicle by oral gavage 1 hour before each OVA challenge.

-

-

Assessment of Nasal Symptoms:

-

Immediately after the final OVA challenge on day 28, observe each mouse for 15 minutes and count the number of sneezes and nasal rubbing movements.

-

-

Sample Collection and Analysis:

-

On day 29, collect blood samples for measurement of serum OVA-specific IgE levels by ELISA.

-

Euthanize the mice and collect nasal mucosal tissue for histological analysis of eosinophil infiltration (e.g., with Luna staining).

-

Ovalbumin-Induced Asthma in Dunkin-Hartley Guinea Pigs

This protocol is based on established methods for inducing an asthma-like phenotype in guinea pigs.[17][18][19][20][21]

Materials:

-

Ovalbumin (OVA)

-

Aluminum hydroxide (Alum) adjuvant

-

Sterile saline

-

Male Dunkin-Hartley guinea pigs (300-350 g)

-

This compound

-

Vehicle control

-

Whole-body plethysmography system

Procedure:

-

Sensitization:

-

On day 0, actively sensitize guinea pigs with an intraperitoneal (i.p.) injection of 1 mL of a suspension containing 100 µg OVA and 100 mg Alum in saline.

-

On day 7, administer a booster i.p. injection of 1 mL of a suspension containing 50 µg OVA and 50 mg Alum in saline.

-

-

Challenge and Treatment:

-

On day 21, place conscious and unrestrained guinea pigs in a whole-body plethysmograph and expose them to an aerosol of OVA (0.1% w/v in saline) for 5 minutes.

-

Administer this compound (e.g., 10, 30, 100 mg/kg) or vehicle orally 1 hour before the OVA challenge.

-

-

Measurement of Airway Hyperresponsiveness (AHR):

-

24 hours after the OVA challenge, assess AHR by exposing the animals to increasing concentrations of aerosolized methacholine (e.g., 0.01 to 1 mg/mL) and measuring the specific airway resistance (sRaw).

-

-

Bronchoalveolar Lavage (BAL):

-

Immediately after the AHR measurement, euthanize the animals and perform a bronchoalveolar lavage with sterile PBS.

-

Determine the total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) in the BAL fluid.

-

Measure cytokine levels (e.g., IL-4, IL-5) in the BAL fluid supernatant by ELISA.

-

IgE-Mediated Passive Cutaneous Anaphylaxis (PCA) in Wistar Rats

This protocol describes a standard method for inducing a PCA reaction in rats.[22][23][24][25][26]

Materials:

-

Anti-dinitrophenyl (DNP) IgE monoclonal antibody

-

DNP-human serum albumin (HSA)

-

Evans blue dye

-

Sterile saline

-

Male Wistar rats (150-200 g)

-

This compound

-

Vehicle control

Procedure:

-

Passive Sensitization:

-

Shave the dorsal skin of the rats 24 hours before sensitization.

-

Administer an intradermal (i.d.) injection of 50 µL of anti-DNP IgE (e.g., 50 ng) at two sites on the back of each rat.

-

-

Treatment and Antigen Challenge:

-

48 hours after sensitization, administer this compound (e.g., 10, 30, 100 mg/kg) or vehicle orally.

-

One hour after treatment, administer an intravenous (i.v.) injection of 1 mL of a solution containing 1 mg DNP-HSA and 0.5% Evans blue dye in saline via the tail vein.

-

-

Assessment of Vascular Permeability:

-

Thirty minutes after the antigen challenge, euthanize the rats and dissect the skin at the injection sites.

-

Extract the Evans blue dye from the skin tissue by incubation in formamide (B127407).

-

Quantify the amount of extravasated dye by measuring the absorbance of the formamide extract at 620 nm. The intensity of the blue color is proportional to the severity of the anaphylactic reaction.

-

Conclusion

The preclinical data summarized in this guide demonstrate the in vivo efficacy of this compound in animal models of allergic rhinitis, asthma, and urticaria. Beyond its well-established H1-receptor antagonism, fexofenadine exhibits significant anti-inflammatory properties that contribute to its therapeutic effects. The detailed experimental protocols provided herein offer a valuable resource for researchers seeking to further investigate the pharmacology of fexofenadine and to evaluate novel anti-allergic compounds. Future studies should aim to provide more comprehensive quantitative data on the dose-dependent effects of fexofenadine on a wider range of inflammatory markers in these models to further refine our understanding of its multifaceted mechanism of action.

References

- 1. ovid.com [ovid.com]

- 2. researchgate.net [researchgate.net]

- 3. Mizolastine and fexofenadine modulate cytokine pattern after nasal allergen challenge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of cytokine-induced expression of T-cell cytokines by antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fexofenadine inhibits TNF signaling through targeting to cytosolic phospholipase A2 and is therapeutic against inflammatory arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fexofenadine modulates T-cell function, preventing allergen-induced airway inflammation and hyperresponsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Effects of this compound in a guinea pig model of antigen-induced rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The effects of fexofenadine on eosinophilia and systemic anaphylaxis in mice infected with Trichinella spiralis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Efficacy of fexofenadine in isolated rat tracheas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Suppression of the histamine-induced wheal and flare response by fexofenadine HCl 60 mg twice daily, loratadine 10 mg once daily and placebo in healthy Japanese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Similar rapid onset of action and magnitude of effect of fexofenadine and cetirizine as assessed by inhibition of histamine-induced wheal-and-flare reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibition of histamine or allergen-induced wheals by a single dose of acrivastine, fexofenadine or cetirizine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Characterization of a Novel High Dose Ovalbumin Induced Murine Model of Allergic Sinonasal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Ovalbumin induced allergic rhinitis in BALBc mice - Fraunhofer IZI [izi.fraunhofer.de]

- 17. researchgate.net [researchgate.net]

- 18. cusabio.com [cusabio.com]

- 19. researchgate.net [researchgate.net]

- 20. Adjustment of sensitisation and challenge protocols restores functional and inflammatory responses to ovalbumin in guinea-pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Hydroxysafflor Yellow A Alleviates Ovalbumin-Induced Asthma in a Guinea Pig Model by Attenuateing the Expression of Inflammatory Cytokines and Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 22. criver.com [criver.com]

- 23. Passive Cutaneous Anaphylaxis Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 24. Passive Cutaneous Anaphylaxis Model - Creative Biolabs [creative-biolabs.com]

- 25. An analysis of the specificity in pharmacological inhibition of the passive cutaneous anaphylaxis reaction in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. A study of the rat passive cutaneous anaphylaxis (PCA) reaction for the assay of mouse IgE antibody - PubMed [pubmed.ncbi.nlm.nih.gov]

Fexofenadine Hydrochloride: A Modulator of the Inflammatory Cascade

An In-depth Technical Review of its Core Anti-inflammatory Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fexofenadine (B15129) hydrochloride, a widely used second-generation antihistamine, is primarily recognized for its selective antagonism of the histamine (B1213489) H1 receptor.[1][2] However, a growing body of evidence reveals that its therapeutic efficacy extends beyond simple histamine blockade, encompassing a range of anti-inflammatory effects. This technical guide synthesizes the current understanding of fexofenadine's impact on key inflammatory mediators, providing a comprehensive overview for researchers and drug development professionals. Through a detailed examination of its effects on cytokines, chemokines, adhesion molecules, and other pro-inflammatory substances, this document elucidates the multifaceted mechanisms that contribute to fexofenadine's clinical benefits in allergic diseases.

Introduction: Beyond Histamine Blockade

Allergic inflammation is a complex process orchestrated by a diverse array of mediators released from various immune and non-immune cells. While histamine is a primary driver of acute allergic symptoms, the sustained inflammatory response involves the upregulation and release of numerous other molecules, including cytokines, chemokines, and adhesion molecules.[3][4] These mediators are responsible for the recruitment and activation of inflammatory cells, such as eosinophils, leading to the chronic manifestations of allergic diseases like allergic rhinitis and chronic idiopathic urticaria.[1][5]

Fexofenadine, the active metabolite of terfenadine, has demonstrated a capacity to modulate these downstream inflammatory pathways.[1][6] This activity, independent of its H1-receptor antagonism, positions fexofenadine as a compound with broader anti-inflammatory potential than initially perceived. This guide will delve into the specific effects of fexofenadine on these non-histamine inflammatory mediators, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.

Effects on Key Inflammatory Mediators

Fexofenadine has been shown to influence a wide spectrum of inflammatory molecules. The following sections summarize the quantitative data from various in vitro and in vivo studies, providing a clear overview of its inhibitory effects.

Cytokines

Cytokines are small proteins that are crucial in controlling the growth and activity of other immune system cells and blood cells. Fexofenadine has been found to modulate the production of several key pro-inflammatory cytokines.

| Cytokine | Experimental Model | Fexofenadine Concentration | Observed Effect | Citation |

| Interleukin-1 (IL-1) | In vivo (Nasal Allergen Challenge) | 120 mg (single dose) | No significant inhibition compared to placebo. | [7] |

| Interleukin-4 (IL-4) | In vitro (Cry j 1-stimulated Peripheral Blood Leukocytes) | 250 ng/mL | Significant inhibition of IL-4 production. | [8] |

| Interleukin-5 (IL-5) | In vitro (IL-4 stimulated Peripheral Blood T-cells) | Not specified | Inhibition of IL-5 mRNA expression. | |

| Interleukin-6 (IL-6) | In vitro (Histamine-stimulated Nasal Epithelium) | 1 µM | Reduction in IL-6 expression. | [9][10] |

| In vivo (Nasal Allergen Challenge) | 120 mg (single dose) | Significant inhibition of IL-6 levels compared to placebo (p < 0.004). | [7] | |

| In vitro (IFN-gamma stimulated Fibroblast Cell Line) | Not specified | Dose-dependent decrease of spontaneous IL-6 release. | ||

| In vivo (Collagen-Induced Arthritis Model in mice) | Not specified | Significant decrease in serum IL-6 levels. | [11] | |

| Interleukin-8 (IL-8) | In vitro (Eosinophil co-cultured Human Nasal Epithelial Cells) | 10⁻⁹ to 10⁻³ mol/L | Significant attenuation of eosinophil-induced IL-8 release. | [5] |

| In vitro (Histamine-stimulated Nasal Epithelium) | 1 µM | Significant downregulation of IL-8 (p < 0.05). | [9][10] | |

| Tumor Necrosis Factor-alpha (TNF-α) | In vivo (Nasal Allergen Challenge) | 120 mg (single dose) | Significant inhibition of TNF-α levels compared to placebo (p < 0.004). | [7] |

| In vitro (TNF-α-stimulated Bone-Marrow-Derived Macrophages) | 10 µM | Down-regulation of nearly all TNF-α induced genes. | [11] | |

| Interferon-gamma (IFN-γ) | In vitro (IL-12 stimulated Peripheral Blood T-cells) | Not specified | Significant suppression of IFN-γ production. | [12] |

| Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) | In vitro (Eosinophil co-cultured Human Nasal Epithelial Cells) | Not specified | Significant attenuation of eosinophil-induced GM-CSF release. | [5] |

Chemokines

Chemokines are a family of small cytokines with chemoattractant properties that play a vital role in the recruitment of inflammatory cells.

| Chemokine | Experimental Model | Fexofenadine Concentration | Observed Effect | Citation |

| RANTES (CCL5) | In vitro (Eosinophil co-cultured Human Nasal Epithelial Cells) | Not specified | Significant inhibition of RANTES release. | [5][13] |

| TARC (CCL17) | In vitro (Cry j 1 and IL-4 stimulated Peripheral Blood Leukocytes) | ≥ 250 ng/mL | Suppressive effect on TARC production. | [8] |

Adhesion Molecules

Adhesion molecules are proteins located on the cell surface involved in binding with other cells or with the extracellular matrix. They are critical for the trafficking of leukocytes to sites of inflammation.

| Adhesion Molecule | Experimental Model | Fexofenadine Concentration | Observed Effect | Citation |

| Intercellular Adhesion Molecule-1 (ICAM-1) | In vitro (IFN-γ stimulated Conjunctival Epithelial Cells) | 50 µg/mL | Significant reduction in basal ICAM-1 expression. | |

| In vitro (TNF-α and IFN-γ stimulated Eosinophils) | 10⁻³ to 10⁻⁴ M | Inhibition of ICAM-1 expression. | [14] | |

| In vitro (Eosinophil co-cultured Human Nasal Epithelial Cells) | Not specified | Significant attenuation of soluble ICAM-1 (sICAM-1) release. | [5] | |

| In vivo (Nasal Lavage Fluid in Allergic Rhinitis) | 120 mg/day for 2 weeks | Significant reduction in soluble ICAM-1. | [15] | |

| Vascular Cell Adhesion Molecule-1 (VCAM-1) | In vivo (Chronic Idiopathic Urticaria) | Not specified | In vivo anti-inflammatory effects observed. | [6][16] |

| Endothelial Leukocyte Adhesion Molecule-1 (ELAM-1 / E-selectin) | In vivo (Chronic Idiopathic Urticaria) | Not specified | In vivo anti-inflammatory effects observed. | [6][16] |

Other Inflammatory Mediators

Fexofenadine also impacts other key players in the inflammatory cascade, including enzymes and lipid mediators.